molecular formula C7H14N2 B13819393 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI)

2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI)

Katalognummer: B13819393
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: LMQWSKBESDEHJC-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) is a chemical compound with a unique structure that includes a seven-membered azepine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. The exact synthetic route can vary, but it generally includes steps such as amination, cyclization, and methylation. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the azepine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the azepine ring.

Wissenschaftliche Forschungsanwendungen

2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-ethyl-,(3R)-(9CI)
  • 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-propyl-,(3R)-(9CI)
  • 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-butyl-,(3R)-(9CI)

Uniqueness

Compared to similar compounds, 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C7H14N2

Molekulargewicht

126.20 g/mol

IUPAC-Name

(3R)-3-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine

InChI

InChI=1S/C7H14N2/c1-6-3-2-4-7(8)9-5-6/h6H,2-5H2,1H3,(H2,8,9)/t6-/m1/s1

InChI-Schlüssel

LMQWSKBESDEHJC-ZCFIWIBFSA-N

Isomerische SMILES

C[C@@H]1CCCC(=NC1)N

Kanonische SMILES

CC1CCCC(=NC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.